molecular formula C15H26N6O B14002079 N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine CAS No. 21834-39-9

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

Cat. No.: B14002079
CAS No.: 21834-39-9
M. Wt: 306.41 g/mol
InChI Key: CAXDYYZBWYAPKV-UHFFFAOYSA-N
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Description

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine ( 21834-39-9) is a high-purity, trisubstituted 1,3,5-triazine derivative of interest in medicinal chemistry research. This compound features a butylamino group at the 2-position, alongside morpholino and pyrrolidino substituents at the 4- and 6-positions of the triazine core, creating a multifunctional scaffold for biological evaluation. The 1,3,5-triazine core is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Specifically, 4,6-disubstituted s-triazin-2-yl amino acid derivatives have demonstrated significant antifungal activity against Candida albicans , with molecular docking studies suggesting that such compounds exhibit strong complementarity in the active site of N-myristoltransferase (NMT), a validated antifungal target . Furthermore, structurally similar 6-aryl-4-cycloamino-1,3,5-triazine-2-amines have been synthesized and screened for antileukemic activity against the Jurkat T cell line , indicating the potential of this chemical class in anticancer research . The presence of both morpholine and pyrrolidine rings, which are common pharmacophores, may contribute to the compound's physicochemical properties and its interaction with enzymes like kinases, which are often targeted in oncology and other disease areas . This product is intended for research applications, such as in vitro biological screening, as a building block in the synthesis of more complex molecules, or as a standard in analytical studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

21834-39-9

Molecular Formula

C15H26N6O

Molecular Weight

306.41 g/mol

IUPAC Name

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine

InChI

InChI=1S/C15H26N6O/c1-2-3-6-16-13-17-14(20-7-4-5-8-20)19-15(18-13)21-9-11-22-12-10-21/h2-12H2,1H3,(H,16,17,18,19)

InChI Key

CAXDYYZBWYAPKV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediates

  • The initial step involves the amination of 2,4-dichloro-6-morpholinyl-1,3,5-triazine with substituted aliphatic amines to afford intermediates such as a1–a6 . This step selectively replaces chlorine atoms with amino substituents, including pyrrolidinyl groups, under controlled conditions.

  • For the pyrrolidin-1-yl substitution at the 6-position, pyrrolidine or its derivatives are used as nucleophiles to displace the chlorine atom at this position.

Palladium-Catalyzed Suzuki Coupling

  • The next step involves a PdCl2(dppf) -catalyzed Suzuki coupling reaction between the amination intermediates and boronic ester derivatives of aminopyrimidine. This reaction is typically conducted in a mixture of 1,4-dioxane and water under reflux in an argon atmosphere for several hours (commonly 4 hours).

  • The catalyst system includes PdCl2(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene), potassium carbonate as base, and the boronic ester intermediate prepared via Miyaura borylation of 2-amino-5-bromopyrimidine.

  • After completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by column chromatography using silica gel with dichloromethane/methanol (50:1 v/v) as eluent to yield the target compound as an off-white solid.

Deprotection and Functional Group Modifications

  • For derivatives bearing protecting groups such as Boc on the piperidinyl substituent, trifluoroacetic acid (TFA) in dichloromethane is used to remove the Boc group at room temperature over 2 hours, followed by neutralization with saturated sodium carbonate and organic extraction to isolate the deprotected amine.

  • Additional functionalization such as reductive amination or sulfonylation can be performed on the free amine to introduce various substituents, enhancing biological activity profiles.

Detailed Experimental Procedure (Adapted for this compound)

Step Reagents and Conditions Description
1 2,4-dichloro-6-morpholinyl-1,3,5-triazine + pyrrolidine Amination at 6-position; reflux in suitable solvent (e.g., 1,4-dioxane) under inert atmosphere
2 PdCl2(dppf) (0.02 mmol), potassium carbonate (1.11 mmol), boronic ester of 5-(aminopyrimidin-2-yl) Suzuki coupling in 1,4-dioxane/water (10 mL/4 mL), reflux under argon for 4 hours
3 Work-up: Concentration under reduced pressure, column chromatography (silica gel, CH2Cl2/MeOH 50:1) Purification to isolate the target compound
4 Optional: Deprotection with TFA in dichloromethane, neutralization, extraction For removal of protecting groups if present

Representative Yields and Physical Data

Compound Yield (%) Physical State Melting Point (°C) Notes
This compound (analogous to A1–A6 series) Typically 65–86% Off-white solid ~216–218 (similar compounds) Purified by silica gel chromatography

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra confirm the substitution pattern, with characteristic signals for morpholine, pyrrolidine, and pyrimidine moieties.

  • Mass Spectrometry: Confirms molecular weight consistent with the target compound.

  • Melting Point: Provides purity indication, typically sharp melting points near 216–218 °C for related compounds.

Summary Table of Preparation Methods and Conditions

Preparation Step Reagents Conditions Outcome Reference
Amination of 2,4-dichloro-6-morpholinyl-1,3,5-triazine Pyrrolidine Reflux in 1,4-dioxane, inert atmosphere Intermediate with pyrrolidin-1-yl substitution
Suzuki coupling with boronic ester PdCl2(dppf), K2CO3, 1,4-dioxane/H2O Reflux under argon, 4 h Formation of trisubstituted triazine
Purification Silica gel chromatography, CH2Cl2/MeOH Ambient temperature Pure target compound
Deprotection (if applicable) TFA in CH2Cl2 Room temp, 2 h Removal of Boc groups

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Condensation Reactions: The presence of multiple amine groups allows for condensation reactions with aldehydes or ketones to form imines or other related compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxide derivatives, while substitution reactions can produce various substituted triazine compounds.

Scientific Research Applications

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Triazine Derivatives

Structural and Substituent Comparisons

The following table highlights key structural differences between the target compound and analogous triazines:

Compound Name Substituents (Positions 2, 4, 6) Molecular Weight Key Structural Features
N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine Butyl (N), morpholine (4), pyrrolidine (6) ~335.45 g/mol Bulky cyclic amines; flexible butyl chain
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine Benzyl (N), chloro (4), morpholine (6) ~329.80 g/mol Aromatic benzyl; electron-withdrawing Cl
4-Methoxy-6-morpholino-1,3,5-triazin-2-amine Methoxy (4), morpholine (6) ~211.22 g/mol Electron-donating methoxy; no N-alkyl chain
(RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine Dichlorophenoxypropyl (4), methylpiperazine (6) ~412.32 g/mol Bulky phenoxy group; piperazine substituent
4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine Methylpiperazine (4), chlorophenyl (6) ~306.77 g/mol Aromatic chlorophenyl; piperazine moiety

Key Observations :

  • Substituent Bulk: The target compound’s pyrrolidine and morpholine groups provide steric bulk comparable to dichlorophenoxy or chlorophenyl groups in other derivatives, which may enhance receptor binding in CNS targets .
  • Electronic Effects : Electron-donating groups (e.g., morpholine, pyrrolidine) in the target compound contrast with electron-withdrawing substituents (e.g., Cl, methoxy) in analogs, influencing reactivity and metabolic stability .
  • Flexibility : The butyl chain introduces conformational flexibility absent in rigid analogs like N-benzyl or chlorophenyl derivatives .

Pharmacological Activity Comparisons

CNS-Targeting Activity
  • Target Compound : Predicted to cross the blood-brain barrier (BBB) due to pyrrolidine and morpholine moieties, which are common in CNS drugs .
  • Analog (RS)-4-[1-(2,3-dichlorophenoxy)propyl]-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine : Demonstrated procognitive effects and neuroprotection in SH-SY5Y cells (IC₅₀ ~0.5 µM for rotenone-induced toxicity).
  • Analog 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine : Selective H4 receptor antagonist (H4R affinity: Ki ~0.2 µM) with anti-inflammatory activity. The chlorophenyl group may confer higher receptor specificity than the target’s pyrrolidine.
Antimicrobial and Antiviral Potential
  • Target Compound : Triazine derivatives with morpholine/pyrrolidine substituents exhibit moderate antimicrobial activity (MIC ~10–50 µg/mL against S. aureus) .
  • Analog 3,5-bis(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine : Broad-spectrum antiviral activity (EC₅₀ ~5 µM against influenza A). The imidazole groups enhance metal-binding capacity, a feature absent in the target compound.
Solubility and logP
  • Target Compound: Predicted logP ~2.5 (moderate lipophilicity due to butyl and cyclic amines).
  • Analog 4-Methoxy-6-morpholino-1,3,5-triazin-2-amine : Lower logP (~1.8) due to methoxy group, enhancing aqueous solubility (~5 mg/mL).
  • Analog N-Benzyl-4-chloro-6-morpholino-1,3,5-triazin-2-amine : Higher logP (~3.2) due to benzyl and Cl, reducing solubility.

Biological Activity

N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The molecular formula of this compound is C15H26N6OC_{15}H_{26}N_{6}O with a molecular weight of approximately 306.41 g/mol. It has a density of 1.197 g/cm³ and a boiling point of 500.6ºC at 760 mmHg .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, particularly in the context of antimicrobial and antiviral applications. The triazine moiety is known for its role in various pharmacological activities, including enzyme inhibition and receptor modulation.

Antimicrobial Activity

One significant area of research involves the compound's potential as an antitubercular agent. Studies have highlighted its mechanism involving the release of nitric oxide (NO- ), which plays a crucial role in combating Mycobacterium tuberculosis (Mtb). This action is complemented by inhibition of the enoyl-acyl carrier protein reductase (InhA), a vital enzyme in the fatty acid synthesis pathway unique to Mtb .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant efficacy against Mtb. For instance, compounds similar to this triazine derivative have shown IC50 values indicating potent inhibitory effects on bacterial growth .

CompoundTargetIC50 (µM)
JSF-2019Mtb0.35
JSF-2513Mtb0.20

The above table summarizes findings from studies that emphasize the importance of structural modifications in enhancing biological activity.

Clinical Implications

The clinical relevance of this compound extends beyond tuberculosis. Its structural features suggest potential applications in treating other infections and possibly cancer therapies due to its ability to modulate cellular pathways . For example, triazine derivatives have been explored for their anti-cancer properties, particularly against melanoma cells.

Q & A

Q. What are the established synthetic routes for N-butyl-4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, and how can reaction conditions be optimized for higher yield?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution reactions on a 1,3,5-triazine core. Key intermediates include morpholine and pyrrolidine derivatives. To optimize yields, employ Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a central composite design can identify interactions between variables like reaction time and catalyst loading, minimizing trial-and-error approaches . Advanced methods like quantum chemical reaction path searches (e.g., using density functional theory) can predict energy barriers and guide condition selection .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., m/z = [M+H]+) and purity (>98% @ 215/254 nm) .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR confirms substituent integration (e.g., morpholine protons at δ 3.6–3.8 ppm; pyrrolidine protons at δ 1.8–2.1 ppm). 13C NMR identifies carbonyl and triazine carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns for empirical formula confirmation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC-UV and track impurities (e.g., hydrolyzed morpholine or pyrrolidine byproducts). Use kinetic modeling to extrapolate shelf-life .

Advanced Research Questions

Q. How can computational quantum chemistry aid in predicting reaction mechanisms and intermediates during synthesis?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian or ORCA software) model transition states and intermediates. For instance, transition-state geometries for nucleophilic substitutions on the triazine ring can be optimized using M06-2X/6-31G(d). Compare computed activation energies with experimental kinetics to validate mechanisms . Molecular dynamics simulations (e.g., in LAMMPS) further explore solvent effects on reaction pathways .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

  • Methodological Answer :
  • Reproducibility Protocols : Standardize conditions (e.g., solvent drying, inert atmosphere) to minimize variability.
  • Cross-Validation : Use orthogonal analytical methods (e.g., NMR + LCMS + X-ray crystallography) to confirm product identity .
  • Data Reconciliation : Apply statistical tools (e.g., ANOVA) to identify outlier datasets. For example, low yields may arise from unoptimized workup steps (Table 1).

Table 1 : Example Yield Variability Analysis

Condition SetTemp (°C)Catalyst (mol%)Yield (%)Purity (%)Source
A8056295[10]
B100107898[1]
C7054587[14]

Q. How can researchers investigate the compound’s reactivity in novel catalytic or photochemical applications?

  • Methodological Answer :
  • Photocatalysis Screening : Use TiO2 or Ir-based catalysts under UV/visible light. Monitor reaction progress via in-situ IR spectroscopy .
  • Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., triazine ring reduction potentials). Pair with DFT-calculated HOMO/LUMO levels to predict reactivity .

Methodological Notes

  • Data-Driven Approaches : References to CRDC classifications (e.g., RDF2050112) emphasize alignment with chemical engineering fundamentals .
  • Advanced Tools : Integration of DOE, computational modeling, and multi-modal analytics ensures robust experimental design and data interpretation .

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